dimethyl 2-(3-((4-fluorophenyl)sulfonyl)propanamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate
Description
Dimethyl 2-(3-((4-fluorophenyl)sulfonyl)propanamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is a structurally complex heterocyclic compound featuring a thieno[2,3-c]pyridine core fused with a 1,3-dioxolane-like system. Key structural elements include:
- Dimethyl dicarboxylate esters at positions 3 and 6, influencing solubility and metabolic stability.
Properties
IUPAC Name |
dimethyl 2-[3-(4-fluorophenyl)sulfonylpropanoylamino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O7S2/c1-29-19(25)17-14-7-9-23(20(26)30-2)11-15(14)31-18(17)22-16(24)8-10-32(27,28)13-5-3-12(21)4-6-13/h3-6H,7-11H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOHWRUWCPDKXSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCN(C2)C(=O)OC)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes can be contextualized against analogs from the literature. Below is a detailed comparison:
Core Heterocyclic Scaffolds
Analysis :
- Imidazopyridine derivatives (e.g., compound 2c ) exhibit nitrogen-mediated polarity, which may enhance solubility but reduce membrane permeability compared to sulfur-containing thienopyridines.
Substituent Effects
Analysis :
- The 4-fluorophenyl sulfonyl group in the target compound likely enhances bioavailability and resistance to oxidative metabolism compared to hydroxylated analogs .
- Bromophenyl/cyano groups in compound 2c could promote covalent interactions with biological targets, but may also increase toxicity risks.
Physicochemical Properties
Analysis :
Inference :
- The target compound’s sulfonamide group may confer enhanced binding to bacterial enzymes (e.g., dihydropteroate synthase), while the fluorophenyl group could improve pharmacokinetics over non-halogenated analogs.
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